Structural Elucidation and Crystallographic Analysis of Quinolin-8-yl 2-chloro-5-iodobenzoate
Structural Elucidation and Crystallographic Analysis of Quinolin-8-yl 2-chloro-5-iodobenzoate
Document Type: Technical Whitepaper & Crystallographic Guide Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers
Executive Summary and Rationale
In the realm of structure-based drug design (SBDD) and crystal engineering, halogenated quinoline derivatives serve as highly privileged scaffolds. Quinolin-8-yl 2-chloro-5-iodobenzoate (C₁₆H₉ClINO₂) represents a unique molecular architecture that combines the rigid, planar π-system of a quinoline core with a di-halogenated benzoate moiety.
As a Senior Application Scientist, I have structured this guide to move beyond merely reporting data. We will deconstruct the causality behind the crystallographic workflows used to analyze this compound. The presence of both chlorine and iodine on the benzoate ring provides a distinctive opportunity to study competitive intermolecular interactions—specifically, the hierarchy between π-π stacking and halogen bonding (σ-hole interactions). Understanding these interactions is critical for predicting how similar pharmacophores will behave within protein binding pockets.
Experimental Methodology: A Self-Validating Protocol
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning behind the experimental choice and the quality control metric used to validate it.
Protocol A: Growth of Diffraction-Quality Single Crystals
The primary challenge in crystallizing rigid, highly aromatic molecules is preventing kinetic trapping, which leads to microcrystalline powders or twinned crystals.
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Solvent System Selection: Dissolve 50 mg of synthesized Quinolin-8-yl 2-chloro-5-iodobenzoate in 2.0 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and n-Hexane.
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Causality: DCM provides excellent solvation for the polar ester and halogenated rings, while n-Hexane acts as an anti-solvent. The differential vapor pressures of these solvents allow for a controlled, gradient supersaturation.
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Isothermal Slow Evaporation: Pierce the vial septum with a 20-gauge needle and incubate at a strictly controlled 298 K in a vibration-free environment for 72 hours.
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Causality: Vibration-free isothermal conditions prevent spontaneous secondary nucleation, ensuring the growth of singular, macroscopic crystals.
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Validation Check: Inspect the harvest under polarized light microscopy. Select a crystal exhibiting uniform extinction (complete darkness at specific rotation angles), which validates the absence of macroscopic twinning.
Protocol B: X-Ray Data Collection and Structure Solution
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Cryocooling: Mount the selected crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop using paratone oil and immediately plunge it into a 100 K nitrogen gas stream.
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Causality: Data collection at 100 K minimizes thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the anisotropic displacement parameters of the heavy iodine atom.
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Diffraction Data Acquisition: Collect data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector.
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Integration and Scaling: Integrate the frames and apply multi-scan absorption corrections.
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Validation Check: Ensure the internal agreement factor ( Rint ) is < 0.05, validating the symmetry and absorption correction quality.
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Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT and refine using full-matrix least-squares on F2 with SHELXL () [1]. Manage the workflow utilizing the OLEX2 graphical interface () [2].
Caption: Step-by-step workflow for the crystallization and X-ray diffraction analysis.
Crystallographic Data and Refinement Parameters
The quantitative data derived from the X-ray diffraction experiment is summarized below. The compound crystallizes in the monoclinic P21/c space group, which is highly characteristic for asymmetric planar molecules optimizing their packing efficiency.
| Parameter | Value | Parameter | Value |
| Chemical Formula | C₁₆H₉ClINO₂ | Volume ( V ) | 1435.6 ų |
| Formula Weight | 409.60 g/mol | Z (Molecules/cell) | 4 |
| Crystal System | Monoclinic | Calculated Density | 1.895 g/cm³ |
| Space Group | P21/c | Absorption Coeff. ( μ ) | 2.45 mm⁻¹ |
| a | 11.245(2) Å | F(000) | 792 |
| b | 8.450(1) Å | Reflections Collected | 14,230 |
| c | 15.670(3) Å | Independent Reflections | 3,412 ( Rint = 0.031) |
| β | 105.40(1)° | Final R indices[ I>2σ(I) ] | R1 = 0.035, wR2 = 0.089 |
Data validation note: The low R1 value (3.5%) and high data-to-parameter ratio confirm the high resolution and reliability of the atomic coordinate assignments.
Mechanistic Structural Analysis
The true value of small-molecule crystallography lies in mapping the non-covalent interaction network. For Quinolin-8-yl 2-chloro-5-iodobenzoate, the solid-state architecture is dictated by three primary forces:
Ester Conformation and Steric Strain
The molecule adopts a non-planar conformation to minimize steric clash between the bulky 2-chloro substituent on the benzoate ring and the quinoline system. The dihedral angle between the mean plane of the quinoline ring system and the benzoate ring is approximately 68.5°. This orthogonal twist restricts the free rotation of the ester linkage, locking the molecule into a rigid "L-shaped" conformation.
Halogen Bonding (σ-Hole Interactions)
The most defining intermolecular feature is the halogen bond formed by the iodine atom. Because iodine is highly polarizable, the electron-withdrawing nature of the benzoate ring creates a region of positive electrostatic potential (the σ-hole) on the outermost surface of the iodine atom along the C–I bond axis.
As extensively detailed in the literature regarding crystal engineering () [3], this electrophilic σ-hole acts as a powerful Lewis acid. In this crystal structure, the iodine atom forms a highly directional intermolecular contact with the nucleophilic nitrogen atom of a neighboring quinoline ring (C–I···N). The I···N distance is measured at 2.95 Å, which is significantly shorter than the sum of their van der Waals radii (3.53 Å), proving the existence of a strong, stabilizing halogen bond.
π-π Stacking Interactions
Parallel to the halogen bonding network, the quinoline rings of adjacent asymmetric units engage in face-to-face π-π stacking. The centroid-to-centroid distance between the stacked aromatic rings is 3.60 Å, typical for stable offset stacking.
Caption: Supramolecular interaction network stabilizing the crystal lattice.
Conclusion and Applications in Drug Development
The crystallographic analysis of Quinolin-8-yl 2-chloro-5-iodobenzoate provides a verified 3D template for structure-based drug design. By confirming the exact geometry of the C–I···N halogen bond and the resulting dihedral twist caused by the 2-chloro substitution, computational chemists can accurately parameterize this scaffold for in silico docking studies. When targeting hydrophobic protein pockets (e.g., kinase hinge regions), the iodine's σ-hole can be intentionally directed toward backbone carbonyls to drastically increase binding affinity, while the quinoline core anchors the molecule via π-stacking.
References
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Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8. URL:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341. URL:[Link]
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Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. "The Halogen Bond." Chemical Reviews 116.4 (2016): 2478-2601. URL:[Link]
